molecular formula C28H42N4O6 B190309 Kukoamina A CAS No. 75288-96-9

Kukoamina A

Número de catálogo: B190309
Número CAS: 75288-96-9
Peso molecular: 530.7 g/mol
Clave InChI: IOLDDENZPBFBHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Kukoamine A inhibits Trypanothione Reductase (TR) as a mixed inhibitor . It shows no significant inhibition of human glutathione reductase . Kukoamine A is identified as the highest active ingredient in LC and regulates Glycogen Phosphorylase (PYGM) .

Cellular Effects

Kukoamine A has been found to have significant effects on various types of cells. For instance, it inhibits colony formation of U251 and WJ1 glioblastoma cells in a concentration-dependent manner . It halts the cell cycle at the G0/G1 phase and induces apoptosis when used at concentrations of 60 and 80 µg/ml . Kukoamine A also induces autophagy and increases cell viability in an SH-SY5Y cell model of MPP-induced injury .

Molecular Mechanism

Kukoamine A exerts its effects at the molecular level through various mechanisms. It increases the number of dopamine neurons in the substantia nigra and striatum, decreases α-synuclein expression, and improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Temporal Effects in Laboratory Settings

It has been observed that Kukoamine A has long-term effects on cellular function, such as increasing cell viability in an SH-SY5Y cell model of MPP-induced injury .

Dosage Effects in Animal Models

The effects of Kukoamine A vary with different dosages in animal models. For instance, it improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Metabolic Pathways

It has been found that Kukoamine A regulates Glycogen Phosphorylase (PYGM) .

Transport and Distribution

It has been observed that Kukoamine A increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively transported and distributed within these cells.

Subcellular Localization

It has been observed that Kukoamine A increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively localized within these cells.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Kukoamina A se puede sintetizar a través de la acilación selectiva directa de las funciones amino primarias de la espermina con cinamatos de succinimidilo aislables, seguida de hidrogenación catalítica . Este método proporciona altos rendimientos de this compound y sus análogos, lo que lo hace adecuado para estudios de relación estructura-actividad.

Métodos de producción industrial

La producción industrial de this compound implica la extracción del compuesto de Lycium chinense utilizando métodos de extracción con disolventes. El material vegetal se seca y se muele típicamente antes de someterse a la extracción con disolventes con etanol o metanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar la this compound .

Análisis De Reacciones Químicas

Tipos de reacciones

La Kukoamina A experimenta varias reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución. Se ha demostrado que participa en vías antioxidantes, incluida la transferencia de electrones, la transferencia de protones, la transferencia de átomos de hidrógeno y la formación de radicales-aductos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen peróxido de hidrógeno para reacciones de oxidación y agentes reductores como el borohidruro de sodio para reacciones de reducción. Las condiciones para estas reacciones generalmente implican temperaturas suaves y un pH neutro a ligeramente ácido .

Principales productos formados

Los principales productos formados a partir de las reacciones de la this compound incluyen sus formas oxidada y reducida, así como varios derivados sustituidos. Estos productos conservan las propiedades bioactivas de la this compound y a menudo se estudian por sus efectos farmacológicos mejorados .

Comparación Con Compuestos Similares

La Kukoamina A es parte de una familia de poliaminas fenólicas, que incluyen Kukoamina B, C y D . En comparación con sus análogos, la this compound demuestra constantemente mayores efectos antioxidantes y citoprotectores en varios ensayos . La Kukoamina B, por ejemplo, ha mostrado mayores potenciales en las vías de quelación de Fe2± y formación de radicales-aductos, lo que la hace superior en términos de citoprotección . Las características estructurales únicas de la this compound contribuyen a sus distintas propiedades farmacológicas, diferenciándola de otros compuestos similares.

Compuestos similares

La combinación única de propiedades antioxidantes, antiinflamatorias y neuroprotectoras de la this compound la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

Kukoamine A (KuA) is a bioactive compound derived from the root bark of Lycium chinense, recognized for its diverse pharmacological properties. This article explores the biological activities of KuA, emphasizing its anti-inflammatory, antioxidant, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

Kukoamine A is classified as a spermine alkaloid conjugated with dihydrocaffeic acid. Its chemical structure contributes to its biological activities, particularly in modulating cellular pathways involved in inflammation and apoptosis.

1. Anti-inflammatory Effects

KuA exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), two key regulators of inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced nucleus pulposus cells, KuA treatment led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential to mitigate inflammation in degenerative conditions .

Inflammatory Cytokines Control Group LPS Group LPS + KuA Group
TNF-αLowHighSignificantly lower
IL-6LowHighSignificantly lower

2. Antioxidant Activity

KuA's antioxidant properties are crucial for protecting cells from oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes. This activity is particularly beneficial in neuroprotection, where KuA prevents neuronal apoptosis following oxidative damage induced by radiation .

3. Neuroprotective Effects

In preclinical studies, KuA demonstrated neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells exposed to harmful stimuli. It preserved hippocampal neurogenesis in animal models subjected to whole-brain irradiation, suggesting its potential application in treating radiation-induced brain injury .

4. Anticancer Properties

Kukoamine A has shown promise as an anticancer agent, particularly against glioblastoma cells. In vitro studies revealed that KuA inhibited cell proliferation and migration by inducing apoptosis and altering cell cycle progression. The compound was found to downregulate the expression of 5-lipoxygenase (5-LOX) and CCAAT/enhancer-binding protein β (C/EBPβ), which are involved in cancer cell survival and metastasis .

Cell Line IC50 (μg/mL) Effect on Migration
U251 (GBM)73.4Significant inhibition
WJ1 (GBM)22.1Significant inhibition

The mechanisms underlying the biological activities of Kukoamine A involve several key signaling pathways:

  • PI3K/Akt Pathway: KuA activates the PI3K/Akt pathway, which plays a critical role in cell survival and metabolism. Inhibition of this pathway reversed the protective effects of KuA on LPS-induced inflammation and apoptosis in nucleus pulposus cells .
  • Regulation of Apoptotic Proteins: KuA modulates the expression of apoptotic proteins such as Bax, Bcl-2, and caspases, promoting apoptosis in cancer cells while protecting healthy cells from oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of Kukoamine A:

  • Neuroprotection Against Radiation: In a rat model, KuA administration following whole-brain irradiation significantly reduced neuroinflammation and preserved cognitive function compared to untreated controls .
  • Inhibition of Glioblastoma Growth: A study on human glioblastoma cells demonstrated that treatment with KuA resulted in marked reductions in cell viability and migration, indicating its potential as a therapeutic agent for aggressive brain tumors .

Propiedades

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDDENZPBFBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O6
Record name Kukoamine A
Source Wikipedia
URL https://en.wikipedia.org/wiki/Kukoamines
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318256
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75288-96-9
Record name Kukoamine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75288-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kukoamine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kukoamine A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030392
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Kukoamine A
Reactant of Route 2
Kukoamine A
Reactant of Route 3
Reactant of Route 3
Kukoamine A
Reactant of Route 4
Kukoamine A
Reactant of Route 5
Kukoamine A
Reactant of Route 6
Kukoamine A
Customer
Q & A

ANone: Kukoamine A exhibits its effects through multiple pathways. Studies have shown that it can:

  • Activate the Akt/GSK-3β pathway: This pathway is involved in cell survival, proliferation, and metabolism. Activation of this pathway by Kukoamine A has been shown to protect against myocardial ischemia-reperfusion injury [, ] and attenuate lipopolysaccharide-induced apoptosis and inflammation in nucleus pulposus cells [].
  • Inhibit C-C motif chemokine receptor 5 (CCR5): CCR5 plays a role in inflammatory responses. Kukoamine A's inhibition of CCR5 has been linked to its protective effects against lipopolysaccharide-induced lung injury [].
  • Act as a μ-opioid receptor agonist: Kukoamine A's binding to this receptor may contribute to its analgesic and anti-inflammatory effects [].
  • Inhibit trypanothione reductase (TR): This enzyme is essential for the survival of certain parasites, making it a potential drug target. Kukoamine A's selective inhibition of TR makes it a promising lead for anti-parasitic drug development [].

ANone: The downstream effects of Kukoamine A vary depending on the specific target and cell type involved. Some observed effects include:

  • Reduced oxidative stress: Kukoamine A has been shown to reduce oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) [, , , , ].
  • Suppressed inflammation: Kukoamine A can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ].
  • Inhibition of apoptosis: Kukoamine A can protect against cell death induced by various stimuli, including hypoxia/reoxygenation and lipopolysaccharide [, , , ].
  • Modulation of extracellular matrix degradation: Kukoamine A has been shown to attenuate the degradation of extracellular matrix components such as collagen II in nucleus pulposus cells [].

ANone: The molecular formula of Kukoamine A is C34H52N4O8, and its molecular weight is 648.8 g/mol.

A: Spectroscopic data, including NMR and mass spectrometry data, for Kukoamine A can be found in the literature. For instance, LC-MS/MS analysis was employed to identify and characterize Kukoamine A and its metabolites in Lycii Cortex [].

ANone: Studies investigating Kukoamine A analogs have provided insights into the structure-activity relationships:

  • Polyamine chain length: The spermine derivative (Kukoamine A) showed mixed inhibition of trypanothione reductase, while the corresponding spermidine derivative exhibited purely competitive inhibition [].
  • Acyl substituent: The nature and position of the acyl substituent on the polyamine backbone significantly impacted the inhibitory potency against trypanothione reductase []. Replacing dihydrocaffeic acid units with O,O′-dimethylcaffeic acid units in Kukoamine A yielded analogs with potent lipoxygenase inhibitory and anti-inflammatory activities [].

ANone: Various cell-based assays have been employed to investigate the effects of Kukoamine A, including:

  • Human alveolar basal epithelial cells (HABECs): To study the effects of Kukoamine A on Mycoplasma pneumoniae pneumonia [].
  • Rat nucleus pulposus cells (NPCs): To investigate the role of Kukoamine A in intervertebral disc degeneration [].
  • Human keratinocyte cell lines (HaCaT): To assess the protective effects of Kukoamine A against trans-2-nonenal-induced cell damage [].
  • Human glioblastoma cells: To evaluate the inhibitory effects of Kukoamine A on tumor cell growth and migration [].

ANone: Several animal models have been utilized to evaluate the effects of Kukoamine A:

  • Spontaneously Hypertensive Rats (SHRs): To assess the antihypertensive effects of Kukoamine A and related compounds [, , ].
  • Mouse model of lipopolysaccharide-induced lung injury: To investigate the protective effects of Kukoamine A in lung injury [].
  • Rat model of carrageenan-induced paw edema: To evaluate the anti-inflammatory effects of Kukoamine A and its analogs [, ].
  • Rat model of myocardial ischemia-reperfusion injury: To study the cardioprotective effects of Kukoamine A [, ].
  • Mouse model of sepsis: To investigate the therapeutic potential of Kukoamine B in sepsis [, , ].
  • 6-OHDA-induced Parkinson's disease model: To explore the neuroprotective effects of Kukoamine A in Parkinson's disease [, ].
  • Ovariectomized mice: To evaluate the anti-osteoporotic effects of Kukoamine B [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.